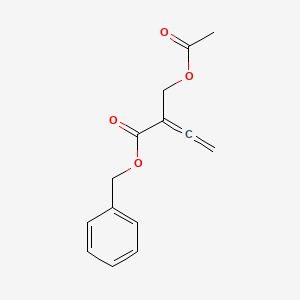

Benzyl2-(acetoxymethyl)buta-2,3-dienoate

Description

Benzyl 2-(acetoxymethyl)buta-2,3-dienoate (C₁₄H₁₆O₄) is an allenoate ester featuring a conjugated diene system with an acetoxymethyl substituent at the C2 position and a benzyl ester group at the terminal carboxylate. Its synthesis typically involves Wittig reactions or phosphine-catalyzed transformations, as demonstrated in studies by de los Santos et al. and Zhang et al. . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.46–7.24 (m, 5H, aromatic), 5.31 (q, 2H, CH₂O), 5.22 (s, 2H, CH₂OAc), 4.81 (q, 2H, CH₂), 2.05 (s, 3H, CH₃CO) .

- ¹³C NMR: δ 214.86 (allene carbons), 170.53 (acetyl carbonyl), 165.16 (ester carbonyl) .

- HRMS: [M+NH₄]⁺ calculated m/z 264.1230, observed 264.1228 .

This compound is notable for its role in phosphine-catalyzed (4+1) cycloadditions, where it forms a cationic intermediate instead of the traditional anionic species, enabling unique reactivity patterns .

Properties

Molecular Formula |

C14H14O4 |

|---|---|

Molecular Weight |

246.26 g/mol |

InChI |

InChI=1S/C14H14O4/c1-3-13(10-17-11(2)15)14(16)18-9-12-7-5-4-6-8-12/h4-8H,1,9-10H2,2H3 |

InChI Key |

HRVAAAKVLAPJMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=C=C)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl2-(acetoxymethyl)buta-2,3-dienoate can be synthesized through various methods. One common approach involves the reaction of benzyl alcohol with 2-(acetoxymethyl)buta-2,3-dienoate under specific conditions. The reaction typically requires the presence of a catalyst, such as a tertiary amine, and is carried out in an organic solvent like toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, helps in obtaining the pure compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl2-(acetoxymethyl)buta-2,3-dienoate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetoxymethyl group is replaced by other nucleophiles.

Addition Reactions: The buta-2,3-dienoate moiety can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Cyclization Reactions: The compound can be involved in cyclization reactions to form heterocyclic compounds

Common Reagents and Conditions

Common reagents used in these reactions include sulfur ylides, phosphines, and various nucleophiles. The reactions are typically carried out under mild conditions, often in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) or triphenylphosphine .

Major Products Formed

The major products formed from these reactions include heterocyclic compounds such as 4H-pyrans and tetrahydropyridines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Benzyl 2-(acetoxymethyl)buta-2,3-dienoate serves as a fundamental building block in the synthesis of various organic compounds. It is particularly valuable in producing heterocyclic compounds like 4H-pyrans and tetrahydropyridines. These compounds are essential intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Synthetic Routes

The synthesis of Benzyl 2-(acetoxymethyl)buta-2,3-dienoate can be achieved through several methods:

- Reaction with Benzyl Alcohol : The reaction of benzyl alcohol with 2-(acetoxymethyl)buta-2,3-dienoate under specific conditions often yields high purity products.

- Catalytic Methods : Utilizing catalysts such as tertiary amines or phosphines under mild conditions enhances the efficiency of the synthesis.

| Synthesis Method | Key Reagents | Reaction Conditions | Yield |

|---|---|---|---|

| Benzyl Alcohol Reaction | Benzyl Alcohol, Acetoxymethyl Compound | Toluene, Catalyst | High |

| Phosphine Catalysis | Phosphines | Mild Conditions | Variable |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of Benzyl 2-(acetoxymethyl)buta-2,3-dienoate exhibit potential antimicrobial and anticancer activities. Studies have shown that these derivatives can inhibit various cancer cell lines and demonstrate antibacterial effects against multiple pathogens.

Mechanism of Action

The compound's reactivity allows it to interact with biological targets through nucleophilic and electrophilic mechanisms. This unique behavior facilitates the development of new therapeutic agents targeting diseases such as cancer and infections.

Pharmaceutical Development

Drug Precursor Potential

Ongoing research explores the use of Benzyl 2-(acetoxymethyl)buta-2,3-dienoate as a precursor for drug development. Its derivatives are being investigated for their ability to form active pharmaceutical ingredients (APIs) with enhanced bioactivity and lower toxicity profiles.

Case Studies

Case Study 1: Anticancer Activity

A study examined the anticancer properties of a derivative of Benzyl 2-(acetoxymethyl)buta-2,3-dienoate against breast cancer cell lines. The derivative demonstrated significant cytotoxic effects, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antibacterial Effects

Another investigation focused on the antibacterial activity of this compound against Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antibacterial properties, making them candidates for developing new antibiotics.

Mechanism of Action

The mechanism of action of Benzyl2-(acetoxymethyl)buta-2,3-dienoate involves its reactivity towards nucleophiles and electrophiles. The compound’s unique structure allows it to participate in tandem substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used. For example, in the presence of a tertiary amine catalyst, the compound undergoes tandem SN2’–SN2’ substitution and Michael addition, leading to the formation of heterocyclic compounds .

Comparison with Similar Compounds

Key Observations :

- Physical State : Bulky ester groups (e.g., benzhydryl in 2j) increase crystallinity, resulting in solids, while smaller groups (e.g., benzyl in 2a) yield oils .

- Allene Carbon Shifts : All compounds show similar ¹³C NMR shifts (~214–215 ppm) for the allene carbons, indicating minimal electronic perturbation from ester groups .

- Side-Chain Effects : Longer chains (e.g., 2k) introduce additional methylene resonances in ¹H NMR (δ 2.30–1.40) .

Reactivity and Catalytic Performance

Cycloaddition Reactions

- Benzyl 2-(acetoxymethyl)buta-2,3-dienoate (2a): Undergoes phosphine-catalyzed (4+1) cycloadditions via a cationic intermediate, forming five-membered rings with high efficiency .

- Benzyl buta-2,3-dienoate (lacking acetoxymethyl): Participates in [3+2] cycloadditions through anionic intermediates, yielding cyclopentene derivatives .

- Phenethyl/tert-butyl analogs (2h, 2i) : Exhibit similar cycloaddition pathways but with steric hindrance from bulkier esters reducing reaction rates .

Mechanistic Divergence

The acetoxymethyl group in 2a stabilizes a rare cationic intermediate during catalysis, contrasting with conventional allenoates (e.g., benzyl buta-2,3-dienoate), which generate nucleophilic anions . This difference enables distinct regioselectivity and product profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.